4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
Description
The compound 4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide features a benzene-sulfonamide core substituted with ethoxy (C₂H₅O–) and fluoro (F–) groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked to a phenethyl group bearing a 1-methyl-1H-pyrazol-5-yl substituent. The ethoxy group enhances lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-27-20-9-8-17(14-18(20)21)28(25,26)23-13-10-15-4-6-16(7-5-15)19-11-12-22-24(19)2/h4-9,11-12,14,23H,3,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVHIQKOTVVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. Its unique structural characteristics, including an ethoxy group, a fluoro group, and a pyrazole moiety, contribute to its diverse biological activities.
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The presence of functional groups such as sulfonamide and pyrazole enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄O₃S |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1421524-94-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Compounds in this class often exhibit inhibitory effects on various pathways involved in disease processes.
Biological Activities
Research indicates that compounds with similar structures demonstrate a range of biological activities:
- Antimicrobial Activity : Several studies have reported moderate antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL for related pyrazole derivatives .
- Anti-inflammatory Effects : The compound exhibits potential as a dual inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Some derivatives have shown superior anti-inflammatory activity compared to established drugs like celecoxib .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology .
Study on Antimicrobial Activity
A study evaluating pyrazole derivatives found that compounds structurally related to this compound exhibited significant antibacterial properties. The study reported MIC values suggesting efficacy against common pathogens .
Study on Anti-inflammatory Activity
In another investigation, derivatives were tested for their COX inhibitory activities. The results indicated that certain modifications increased potency significantly, highlighting the importance of structural variations in enhancing therapeutic effects .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains amino and chloro groups | Antimicrobial activity |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Trifluoromethyl substituent | Potential anticancer properties |
| 5-Fluoro-N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide | Fluoro group instead of chloro | Anti-inflammatory effects |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 390.4 g/mol. The compound's structure includes various functional groups that enhance its biological activity and solubility characteristics. The sulfonamide functional group is particularly notable for its role in medicinal chemistry, as it is often associated with antibacterial and anti-inflammatory properties.
Medicinal Chemistry
-
Anticancer Potential :
- Compounds similar to 4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide have shown promise in anticancer research. Studies indicate that the pyrazole and sulfonamide groups may facilitate interactions with cancer cell signaling pathways, leading to apoptosis and cell cycle arrest in various cancer types .
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory activity. Research on related sulfonamides has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. IC50 values for similar compounds have been reported between 60 to 80 μg/mL.
- Enzyme Inhibition :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage and the introduction of the ethoxy and fluoro groups. While specific reagents and conditions are not detailed in available literature, optimizing these parameters is crucial for enhancing yield and purity.
In Vitro Studies
Research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in substituents significantly impact biological activity. For instance, studies have shown that altering the position or type of substituent can enhance potency against specific biological targets.
Toxicity Studies
Toxicity assessments on related pyrazole derivatives indicate favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests that while exhibiting biological activity, these compounds also maintain a high safety threshold.
Comparison with Similar Compounds
Structural Analogs
Sulfonamide-Pyrazole Derivatives
- Compound 18 (): Structure: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide. Key Features: A pyrazole ring linked via a ketone-propyl chain to the sulfonamide. Synthesis: Prepared via reflux of hydrazide with 2,4-pentanedione in propanol (49% yield) . Comparison: The absence of an ethoxy/fluoro group and the use of a ketone linker reduce lipophilicity compared to the target compound.
- Temano-grel (): Structure: 3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide. Key Features: Pyrazole and morpholine-ethoxy substituents on a benzamide scaffold. Biological Activity: Platelet aggregation inhibitor . Comparison: While lacking a sulfonamide group, the pyrazole and ethoxy-morpholine substituents suggest shared targeting of thrombotic pathways.
Fluorinated Sulfonamides
- Compound 15 (): Structure: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide. Key Features: Chlorophenyl hydrazone substituent. Synthesis: 95% yield via condensation with 4-chlorobenzaldehyde . Comparison: The chloro group increases polarity, contrasting with the fluorine and ethoxy groups in the target compound.
N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ():
Physicochemical Properties
- The target compound’s ethoxy group likely increases lipophilicity compared to nitro (Compound 17) or morpholine (Temano-grel) substituents. Fluorine’s electron-withdrawing effects may enhance metabolic stability .
Spectroscopic Data
- 1H-NMR Shifts :
- 13C-NMR : The sulfonamide carbonyl (C=O) typically resonates at δ ~165–170 ppm, while pyrazole carbons appear at δ ~100–150 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
